molecular formula C17H23N3O4S B2691063 2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-58-5

2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2691063
CAS RN: 1021206-58-5
M. Wt: 365.45
InChI Key: NKRIMCJOKLWJCV-UHFFFAOYSA-N
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Description

2-ethoxy-5-isopropyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as EIPB, is a sulfonamide derivative that has gained significant attention in recent years due to its potential therapeutic applications. EIPB has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Bioactivity

  • The synthesis of heterocyclic compounds, including those with benzenesulfonamide moieties, has been extensively studied due to their antimicrobial and antiproliferative activities. Compounds similar to the one have been synthesized and evaluated for their potential in treating various bacterial and fungal infections as well as their capacity to inhibit cancer cell proliferation (Sarvaiya, Gulati, & Patel, 2019; Motavallizadeh et al., 2014).

Anticancer Properties

  • Some novel derivatives of benzenesulfonamides have shown remarkable antiproliferative activity against a range of tumor cell lines, including breast cancer, neuroblastoma, and leukemia, indicating the potential of these compounds as lead anticancer agents (Rathish et al., 2012).

Photosensitizers for Photodynamic Therapy

  • A specific study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed high singlet oxygen quantum yields, indicating their suitability as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, essential for the effectiveness of photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic Applications

  • Research into the catalytic properties of complexes containing benzenesulfonamide has provided insights into their utility in various chemical transformations, including alcohol oxidation and transfer hydrogenation. Such complexes demonstrate high activity and selectivity, making them valuable for synthetic applications (Ruff et al., 2016; Hazra et al., 2015).

Enzyme Inhibition

  • Sulfonamide derivatives have been shown to effectively inhibit carbonic anhydrase isozymes, which are therapeutic targets for conditions such as glaucoma, epilepsy, and cancer. These compounds offer a promising route for the development of new inhibitors with high specificity and potency (Di Fiore et al., 2011).

properties

IUPAC Name

2-ethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-4-24-15-8-7-14(13(2)3)12-16(15)25(22,23)19-10-11-20-17(21)6-5-9-18-20/h5-9,12-13,19H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRIMCJOKLWJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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